Biotinamide

説明

Overview of Biotinamide as a Foundational Chemical Compound for Research

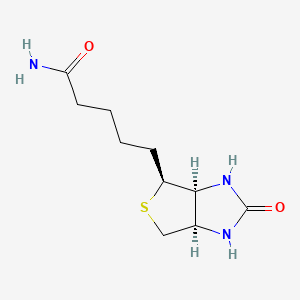

This compound is chemically known as N-(2-Aminoethyl)this compound. tcichemicals.comscbt.comabcam.com It is a derivative of biotin (B1667282) where the carboxyl group of biotin's valeric acid side chain is coupled to an ethylenediamine (B42938) moiety, resulting in a primary amine group at the terminus. aatbio.com This terminal amine group makes this compound a reactive and versatile molecule for conjugation to other biomolecules. aatbio.com The fundamental structure of biotin consists of a ureido ring fused with a tetrahydrothiophene (B86538) ring. wikipedia.org

The significance of this compound in research is intrinsically linked to the high-affinity interaction between biotin and avidin (B1170675) or streptavidin. wikipedia.orgwikipedia.org This bond forms rapidly and is remarkably stable, withstanding a wide range of pH, temperature, and denaturing agents. encyclopedia.pubaxispharm.com This stability allows for the development of robust and sensitive assays. aatbio.com this compound, by retaining the biotin structure, can be attached to various molecules of interest without significantly altering their biological activity, a process known as biotinylation. aatbio.comwikipedia.org

Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C12H23ClN4O2S |

| Molecular Weight | 322.85 g/mol |

| CAS Number | 111822-45-8 |

| Appearance | White to off-white powder |

| Solubility | Soluble in water |

Note: Data for this compound Hydrochloride. scbt.com

Historical Context of this compound's Role in Advancing Biochemical Methodologies

The journey of this compound in biochemical research is an extension of the broader history of biotin and the avidin-biotin system. The discovery of "egg-white injury" in the early 20th century led to the identification of biotin (then known as vitamin H) and its binding partner, avidin, in raw egg whites. wikipedia.orgwikipedia.org It was in 1941 that the protein responsible for biotin binding was named avidin, derived from its avidity for biotin. encyclopedia.pub

The realization of the strength and specificity of the avidin-biotin interaction in the mid-20th century paved the way for its use in biochemical assays. wikipedia.org Researchers began to harness this interaction for various applications. A significant advancement came in the late 1970s with the development of methods to biotinylate antibodies and other biomolecules, which expanded the utility of the avidin-biotin system in biotechnology. wikipedia.org The first enzyme-linked immunosorbent assay (ELISA) employing the avidin-biotin system was developed in 1979, marking a pivotal moment in the evolution of sensitive immunoassays. nih.gov

The development of this compound and other biotin derivatives with reactive functional groups was a crucial step in making biotinylation a widely accessible and versatile technique. These derivatives allowed for the covalent attachment of biotin to a wide range of target molecules, including proteins, nucleic acids, and carbohydrates. wikipedia.org This, in turn, enabled the development of a vast array of biochemical methodologies, from affinity chromatography to cellular imaging.

Evolution of Academic Research Trajectories Focusing on this compound Chemistry

Academic research focusing on this compound chemistry has evolved from foundational studies of the avidin-biotin interaction to the development of sophisticated and highly specific research tools. The initial focus was on the synthesis of biotin derivatives, like this compound, that could be used for basic labeling and detection of biomolecules. aatbio.com

Over time, research trajectories have diversified and become more specialized. One significant area of evolution has been in the development of this compound-based probes for cellular and molecular imaging. These probes, often incorporating fluorescent tags, allow for the visualization and tracking of specific molecules within living cells. researchgate.net

Another key research trajectory has been the use of this compound and its derivatives in proteomics and the study of protein-protein interactions. Proximity-dependent biotinylation (PDB) techniques, such as BioID, utilize biotin ligases fused to a protein of interest to biotinylate nearby proteins, providing a snapshot of the protein's microenvironment within the cell. nih.gov The development of promiscuous biotin ligases through directed evolution has further enhanced the efficiency and applicability of these methods. researchgate.netbiorxiv.org

Furthermore, research has focused on the application of this compound conjugates in targeted drug delivery and cancer therapy. The overexpression of biotin receptors on the surface of some cancer cells has been exploited to deliver therapeutic agents specifically to tumor sites, thereby increasing efficacy and reducing side effects. nih.govrsc.org The integration of this compound into nanoparticles and other drug delivery systems is an active area of research. datainsightsmarket.com

Recent research has also explored expanding the utility of biotin beyond its traditional role as an affinity tag. For instance, the development of "biotin redox-activated chemical tagging" (BioReACT) allows for the chemical modification of the thioether in biotin, enabling the stable conjugation of small molecules to biotinylated biomolecules. chemrxiv.org This opens up new avenues for creating novel bioconjugates with diverse functionalities.

Key Milestones in this compound-Related Research

| Year | Milestone | Significance |

| 1941 | Avidin is named for its strong affinity for biotin. encyclopedia.pub | Laid the groundwork for the avidin-biotin system. |

| Late 1970s | Development of methods for biotinylating biomolecules. wikipedia.org | Enabled the widespread application of the avidin-biotin system. |

| 1979 | First ELISA using the avidin-biotin system is developed. nih.gov | Revolutionized sensitive immunoassay techniques. |

| 1990s-Present | Development of this compound-based fluorescent probes. researchgate.net | Advanced cellular and molecular imaging capabilities. |

| 2012-Present | Advancement of proximity-dependent biotinylation (e.g., BioID). nih.gov | Enabled in-cell mapping of protein-protein interactions. |

| 2018-Present | Increased focus on biotin conjugates for targeted cancer therapy. nih.govrsc.org | Explored new therapeutic applications for biotin derivatives. |

| Recent Years | Development of novel chemical modifications of biotin (e.g., BioReACT). chemrxiv.org | Expanded the chemical toolbox for bioconjugation. |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O2S/c11-8(14)4-2-1-3-7-9-6(5-16-7)12-10(15)13-9/h6-7,9H,1-5H2,(H2,11,14)(H2,12,13,15)/t6-,7-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFLVBMBRLSCJAI-ZKWXMUAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)N)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)N)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70219349 | |

| Record name | Biotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70219349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6929-42-6 | |

| Record name | Biotinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6929-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Biotinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006929426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Biotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70219349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Biotinamide and Its Derivatives

Established Synthetic Pathways to the Biotinamide Core Structure

The fundamental synthesis of the this compound core typically involves the formation of an amide bond between the carboxylic acid group of biotin (B1667282) and an amine-containing molecule or linker. A widely utilized approach employs activated esters of biotin, such as biotin N-hydroxysuccinimide ester (NHS-biotin), which readily react with primary amines to form stable amide linkages niscpr.res.inresearchgate.nettandfonline.comgoogle.com. This method is efficient and commonly used for biotinylating a wide range of biomolecules.

Alternative strategies for introducing the this compound linkage include the use of other activated biotin intermediates, such as biotin tetrafluorophenyl ester acs.orggoogle.com. For instance, the synthesis of N-[6-(ethylenedioxy)hexyl]this compound, a precursor for biotinyl aldehydes, involves the condensation of 6-amino-1-hexanol (B32743) with biotin N-hydroxysuccinimide ester, followed by selective oxidation of the primary alcohol to the aldehyde nih.govacs.org. The resulting acetal (B89532) derivative is notable for its indefinite stability at -20 °C and can be unmasked via mild acid hydrolysis to yield the reactive aldehyde nih.govacs.org.

Another pathway for creating biotin-derived structures, particularly those with non-polar linkages, begins with acid-catalyzed esterification of biotin. This is followed by selective reduction of the ester to an alcohol (e.g., using diisobutylaluminum hydride, DIBAL), conversion to a sulfonate ester (e.g., with toluenesulfonyl chloride), and subsequent halide substitution to incorporate the desired functional group, such as an alkyne nih.gov. This multi-step process allows for the integration of various functionalities into the biotin scaffold.

Solid-Phase Synthesis Techniques for this compound Conjugates and Anchors

Solid-phase synthesis (SPS) offers significant advantages for the preparation of this compound conjugates and anchors, primarily by simplifying purification steps and enabling the synthesis of complex molecules in a high-throughput manner researchgate.netnih.govacs.orgnih.govnih.govbiotage.comnih.govnih.govbeilstein-journals.orgwordpress.com. This methodology is particularly valuable for synthesizing biotinylated peptides, oligonucleotides, and other biomolecular probes.

In solid-phase peptide synthesis (SPPS), biotinylation can be achieved by preparing a biotinylated resin that can then be elongated using standard peptide synthesis protocols nih.gov. For example, a common method involves coupling N-epsilon-9-fluorenylmethoxycarbonyl (Fmoc)-N-alpha-tert-butyloxycarbonyl (Boc)-L-lysine to a p-methylbenzhydrylamine resin. Subsequent removal of the Fmoc protecting group and reaction with (+)-biotin-4-nitrophenyl ester yields an N-alpha-Boc-biocytin-p-methyl-benzhydrylamine resin, which serves as a starting point for peptide elongation nih.gov. This ensures that the biotin moiety is incorporated at a specific position, often the C-terminus, allowing for a free amino terminus on the peptide nih.gov.

For the generation of biotinylated alkyl thiols, which are crucial for self-assembled monolayers on gold surfaces, Chlorotrityl Chloride (CTC) resin has been demonstrated as an effective solid-phase platform researchgate.netresearchgate.net. This technique allows for rapid synthesis and avoids the need for extensive purification steps often associated with solution-phase methods for thiol protection and deprotection researchgate.netresearchgate.net.

Automated solid-phase click chemistry has emerged as an efficient method for conjugating oligonucleotides with biotin. This involves the use of copper-catalyzed alkyne-azide cycloaddition (CuAAC) on the solid support, enabling the facile attachment of biotinylated alkyl azides to alkyne-modified oligonucleotides nih.gov. Furthermore, solid-phase strategies are employed for the synthesis of complex DOTA-conjugated bis-biotins, where biotin molecules are linked via polyethylene (B3416737) glycol (PEG) or non-PEG spacers, typically growing on a Rink Amide resin rsc.orgresearchgate.net. These examples underscore the versatility and efficiency of solid-phase techniques in this compound synthesis.

Advanced Chemical Derivatization Strategies of this compound

Advanced chemical derivatization strategies for this compound focus on tailoring its properties for specific applications by integrating novel functionalities and designing precise linker architectures.

The design of this compound analogues with tunable linkers is critical for optimizing their stability, solubility, and interaction with target molecules. Linkers can be engineered to resist enzymatic degradation, such as cleavage by biotinidase, which can be achieved through modifications like N-methylation of the this compound linkage or homologation of the valeric acid chain. However, such modifications may sometimes lead to reduced avidin (B1170675) affinity nih.gov.

To overcome issues of enzymatic or chemical hydrolysis, non-polar linkages formed via catalytic carbon-carbon bond coupling (e.g., alkyne or alkene connections) have been explored nih.gov. An example includes the synthesis of alkyne-linked phenylalanine derivatives, where the length and geometry of the carbon-carbon linker can be precisely controlled to maintain (strept)avidin affinity nih.gov.

Polyethylene glycol (PEG) and non-PEG spacers are commonly incorporated into this compound derivatives to modulate their aqueous solubility and influence their ability to cross-link proteins like avidin rsc.orgnih.gov. Molecular modeling plays a crucial role in predicting optimal spacer lengths for enhanced avidin binding, with distances between biotin carboxylate atoms in the range of 10-25 Å often yielding the best results rsc.org. These tailored bis-biotin compounds are particularly relevant in applications like pretargeted avidin-biotin radionuclide therapy, where precise control over molecular weight and binding characteristics is essential rsc.orgresearchgate.net. Similarly, the insertion of 6-aminohexanoic acids (Ahx) as spacers in biotinylated phytosulfokine-α analogues has been investigated to understand the impact of side chain length on bioactivity tandfonline.com.

The integration of bioorthogonal functional groups, such as azides and alkynes, into this compound derivatives has revolutionized bioconjugation by enabling highly selective chemical reactions in complex biological environments without interfering with native cellular processes nih.govbiotium.commdpi.comnih.gov.

Biotin-azide , exemplified by N-(3-Azidopropyl)this compound, features a terminal azide (B81097) group that can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) with alkyne-containing molecules. It can also undergo copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) with strained alkynes, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) groups medchemexpress.comsigmaaldrich.com. This versatility makes biotin-azide a valuable reagent for preparing various biotinylated conjugates via click chemistry medchemexpress.comsigmaaldrich.com.

Conversely, biotin-alkyne derivatives, such as N-(prop-2-ynyl)this compound, possess a terminal alkyne group that reacts with azides via CuAAC nih.govbiotium.comalfa-chemistry.com. The synthesis of alkyne-biotin derivatives can be achieved through a series of chemical transformations starting from D-biotin, involving acid-catalyzed esterification, reduction, tosylation, and subsequent halide substitution, followed by palladium-catalyzed Sonogashira coupling for the introduction of the alkyne moiety nih.gov. Copper-free Sonogashira cross-coupling reactions utilizing N-(prop-2-yn-1-yl)this compound have been successfully applied for the functionalization of alkyne-encoded proteins, demonstrating the utility of these bioorthogonal handles in biological systems nih.gov.

Isotope-coded this compound reagents are indispensable tools in quantitative proteomics, enabling precise quantification of proteins and peptides through stable isotope labeling for mass spectrometry (MS/MS) acs.orgnih.govacs.org. These reagents typically comprise an affinity tag (biotin), a linker containing stable isotopes (e.g., deuterium (B1214612) or carbon-13), and a reactive group for covalent attachment to target molecules acs.orgnih.gov.

A prominent example is the synthesis of Isotope-Coded Affinity Tag (ICAT) reagents, such as N-(13-iodoacetamido-2,2,3,3,11,11,12,12-octadeutero-4,7,10-trioxa-tridecanyl)this compound (ICAT-d8) and its non-deuterated counterpart, N-(13-iodoacetamido-4,7,10-trioxa-tridecanyl)this compound (ICAT-d0) acs.orgnih.govacs.org. The synthetic pathway for these reagents often involves the reduction of dinitriles to diamines, where a mixture of sodium borohydride (B1222165) and cobalt(II) chloride is preferred over Raney nickel to prevent the loss of deuterium labels acs.orgnih.govacs.org.

A key challenge in the synthesis of ICAT reagents, particularly concerning unsymmetrical biotinylation of intermediate diamines, has been addressed by employing solid-phase methods. In this approach, one end of the diamine is attached to a chlorotrityl chloride resin, followed by selective biotinylation of the resin-bound amine acs.orgnih.govacs.org. The final step typically involves the iodoacetylation of the mono-biotinylated amine, yielding the desired isotope-coded this compound reagent acs.org. This meticulous synthetic control ensures the integrity and specificity required for quantitative proteomics applications.

Chemoenzymatic Synthesis and Biotransformation Pathways Involving this compound

Chemoenzymatic synthesis combines the precision and efficiency of enzymatic reactions with the versatility of chemical synthesis, offering a powerful approach for creating this compound derivatives under mild conditions nih.govfigshare.comacs.orgscispace.comnih.govdss.go.thbiorxiv.org. While direct chemoenzymatic pathways specifically for the this compound core itself are less commonly detailed, this strategy is frequently applied to introduce biotinylation into complex biomolecules or to modify existing biotinylated structures.

A notable example involves the one-pot chemoenzymatic synthesis of biotinylated nucleotide sugars. This process combines the enzymatic oxidation of uridine (B1682114) 5'-diphospho-alpha-D-galactose (UDP-Gal) with a subsequent chemical biotinylation step using biotin-epsilon-amidocaproylhydrazide nih.gov. The resulting novel nucleotide sugar derivatives, such as UDP-6-biotinyl-Gal, can then serve as donor substrates for various glycosyltransferases, enabling the enzymatic transfer of the biotin tag to specific acceptor structures nih.gov. This highlights how enzymatic steps can facilitate the creation of complex biotinylated probes that would be challenging to synthesize purely chemically.

Enzymatic modifications generally offer advantages such as high selectivity (regio-, stereo-, and chemo-selectivity), mild reaction conditions (e.g., physiological pH and temperature), and often fewer reaction steps compared to purely chemical methods, minimizing the formation of unwanted byproducts nih.govdss.go.th.

Furthermore, this compound derivatives can participate in biotransformation pathways. For instance, biotin cadaverine (B124047) (N-(5-Aminopentyl)this compound) is known to be a substrate for transglutaminase, an enzyme that catalyzes the formation of isopeptide bonds ahajournals.organaspec.com. This enzymatic activity suggests potential applications in modifying proteins or other biomolecules with biotin cadaverine through transglutaminase-mediated reactions, expanding the utility of this compound in biological systems.

Molecular Recognition and Interaction Dynamics of Biotinamide

Fundamental Principles of Biotinamide-Protein Binding

The binding of this compound to its protein receptors, especially avidin (B1170675) and streptavidin, exemplifies one of the strongest known non-covalent biological interactions. This robust association is a result of a highly optimized molecular fit and a synergistic combination of various intermolecular forces.

The interaction between biotin (B1667282) and its derivatives, including this compound, with avidin and streptavidin is renowned as the strongest known non-covalent biological interaction between a protein and its ligand, with dissociation constants (Kd) typically in the order of 10-15 M for avidin and 10-14 M for streptavidin aatbio.comwikipedia.orgresearchgate.netnih.govmdpi.come-proteins.com. This bond formation is remarkably rapid and, once established, remains largely unaffected by variations in pH, organic solvents, or other denaturing agents aatbio.comwikipedia.org. Both avidin and streptavidin are homotetrameric proteins, with each subunit capable of binding one biotin molecule, meaning a single avidin or streptavidin protein can bind four biotin molecules aatbio.comwikipedia.org.

The exceptionally high affinity and slow dissociation rates of biotin from these proteins are critical for their widespread use in biological assays, enabling highly sensitive detection and purification applications aatbio.comwikipedia.orgnih.gov.

| Protein | Ligand | Dissociation Constant (Kd) | Reference |

|---|---|---|---|

| Avidin | Biotin | ~10-15 M | wikipedia.orgnih.govmdpi.come-proteins.com |

| Streptavidin | Biotin | ~10-14 M | wikipedia.orgresearchgate.netnih.govmdpi.come-proteins.com |

A significant component of the binding energy in this compound-receptor complexes arises from an intricate network of specific hydrogen bonds. In the streptavidin-biotin complex, there are seven specific hydrogen bonding interactions, with five located deep within the binding pocket, shielded from solvent competition nih.gov. Key residues involved in hydrogen bonding with biotin's urea (B33335) nitrogens include Ser45 and Asp128, while oxygen contacts are made with Asn23, Ser27, and Tyr43 nih.gov. Mutations affecting these hydrogen bonds, such as S45A and D128A in streptavidin, can significantly decrease binding free energy, highlighting their crucial role nih.gov. The hydrogen bond between D128-OD and biotin-N2 in wild-type streptavidin is thermodynamically stronger than that between S45-OG and biotin-N1, and these two mutations demonstrate cooperative interaction nih.gov.

For avidin, the ureido nitrogens of biotin form hydrogen bonds with Thr35 and Asn118, and the oxygen contacts Ser16 and Tyr33 nih.gov. Additional hydrogen bonding occurs between the biotin carboxylic acid group and avidin residues Ala39, Thr40, and Ser75 nih.gov. The stability of the interaction is also influenced by the stabilization of a ureido-oxyanion resonance form of biotin in the bound state, which contributes to large hydrogen bonding contributions nih.gov.

| Protein | Biotin Moiety | Interacting Residues | Reference |

|---|---|---|---|

| Streptavidin | Urea Nitrogens | Ser45, Asp128 | nih.govnih.gov |

| Urea Oxygen | Asn23, Ser27, Tyr43 | nih.gov | |

| Avidin | Urea Nitrogens | Thr35, Asn118 | nih.gov |

| Urea Oxygen | Ser16, Tyr33 | nih.gov | |

| Avidin | Carboxylic Acid Group | Ala39, Thr40, Ser75 | nih.gov |

Beyond hydrogen bonding, large hydrophobic and Van der Waals contributions are critical to the binding thermodynamics of this compound-receptor complexes wikipedia.orgmdpi.comnih.govnih.govresearchgate.netresearchgate.netlumiprobe.com. The biotin-binding pocket within both avidin and streptavidin is notably hydrophobic wikipedia.orglumiprobe.com. This pocket is lined with conserved tryptophan residues that form numerous Van der Waals contacts and hydrophobic interactions with the bound biotin wikipedia.orgmdpi.comnih.govnih.gov. For instance, in streptavidin, Trp79, Trp92, Trp108, and Trp120 are involved in these interactions, while in avidin, Trp70, Phe72, Phe79, Trp97, and Trp110 contribute to the hydrophobic environment mdpi.comnih.gov.

Furthermore, the binding of biotin is accompanied by a significant conformational change: a flexible loop connecting β-strands 3 and 4 (L3/4) closes over the bound biotin, acting as a "lid" that buries the ligand deep within the protein interior wikipedia.orgmdpi.comacs.orgnih.gov. This structural rearrangement contributes significantly to the binding strength and the exceptionally slow dissociation rate by shielding the biotin from the solvent and maximizing favorable non-covalent interactions wikipedia.orgmdpi.comacs.org.

Structural Determinants Governing this compound Binding Affinity

Modifications to the this compound structure, particularly concerning linker length and the nature of alpha-substituents, significantly influence its binding affinity and recognition by avidin and streptavidin.

The length and chemical composition of the linker attached to this compound play a crucial role in its ability to bind effectively to avidin and streptavidin. The biotin-binding site of avidin is situated approximately 9 Å below the surface of the molecule aatbio.com. Consequently, using biotinylated compounds with short spacer arms can lead to decreased affinity due to steric hindrance, as the biotin moiety may not be able to fully access the deep binding pocket aatbio.com. Optimal biotin binding capabilities are achieved by employing biotin derivatives with extended spacer arms, which reduce steric hindrance and facilitate proper complex formation within the deep binding site aatbio.com.

Research findings indicate that the chemical nature of the spacer can also impact affinity. For instance, studies on aptamer immobilization have shown that poly(dT) spacers can influence affinity differently compared to poly(dA) spacers, suggesting that the chemical composition and flexibility of the linker are important factors rsc.org. In the context of multi-biotinylated compounds, a sufficient linker length (e.g., greater than 15 Å) between biotin moieties is essential to allow binding to two separate protein molecules without steric clashes or unintended binding to a single protein google.comgoogle.com.

Modifications at the alpha-position (relative to the amide linkage) and other functional groups on the this compound structure can significantly influence its binding affinity and specificity with avidin and streptavidin. Generally, biotin amide derivatives containing small alpha-substituents, such as methyl, hydroxymethyl, or carboxylate groups, tend to maintain a favorable balance of biotinidase stability and (strept)avidin affinity, with no significant increase in dissociation rates nih.govacs.orgresearchgate.net. These small functional groups are considered excellent candidates for in vivo applications where retention of the slow dissociation rate is desired acs.orgresearchgate.net.

However, the introduction of larger functional groups or other structural alterations can lead to increased dissociation rates from avidin and streptavidin nih.govacs.org. For example, N-methylation of the this compound linkage, homologation (lengthening) of the valeric acid side chain by a methylene (B1212753) unit, or replacing the this compound connection with thiourea (B124793) bonds have all been observed to unfortunately increase dissociation rates nih.govacs.org. The ureido moiety of biotin is particularly critical for the strong hydrogen bonding interactions within the binding site, and modifications that disrupt this core structure or its ability to form these bonds can compromise binding affinity rsc.org.

Conformational Changes and Induced Fit Mechanisms in this compound-Protein Interactions

Molecular recognition between a ligand like this compound and a protein is a dynamic process that can involve significant conformational changes in the protein, often described by the induced fit mechanism mdpi.comelifesciences.org. The induced fit model, proposed by Daniel Koshland, posits that the protein adjusts its shape upon ligand binding to achieve a more complementary fit, similar to a hand fitting into a glove mdpi.com. This contrasts with the rigid "lock and key" model and is widely accepted for explaining protein-ligand interactions, including those involving enzymes and substrates mdpi.comnih.gov.

While direct detailed studies on this compound-specific protein conformational changes are less extensively documented than for its parent compound, biotin, the principles derived from the highly stable biotin-streptavidin/avidin complex are highly relevant. The biotin-streptavidin system is renowned for one of the strongest non-covalent protein-ligand interactions known, characterized by a maximum binding constant of 10^15 M^-1 researchgate.net. A major conformational change observed in proteins like avidin upon biotin binding is the closure of a loop, which effectively encapsulates the ligand and contributes to the high affinity researchgate.net. Such induced conformational shifts are critical for optimizing binding interactions, enhancing specificity, and facilitating subsequent biological functions. For this compound, analogous interactions with its target proteins would likely involve similar dynamic adjustments, where the protein's binding site adapts to accommodate the ligand, leading to a more stable and specific complex. This process can be a combination of conformational selection, where the ligand binds to a pre-existing favorable conformation, followed by induced fit, where further adjustments occur to optimize the interaction libretexts.orgplos.org.

Computational Approaches to this compound-Ligand Interactions

Computational methods play an indispensable role in elucidating the intricate details of this compound-ligand interactions, offering insights into binding pathways, stability, and the energetic contributions of specific molecular features.

Molecular Dynamics (MD) simulations are powerful tools used to study the structural, dynamical, and thermodynamical properties of molecular systems, including protein-ligand complexes mdpi.combonvinlab.org. These simulations track the movement of atoms over time, providing a dynamic view of binding events and allowing for the exploration of various binding and unbinding pathways nih.govnih.gov.

For systems related to biotin, MD simulations have been successfully employed to investigate the unbinding of biotin from avidin. These studies, using techniques like external harmonic forces, have revealed diverse unbinding pathways and identified key residues that contribute significantly to the adhesion between the ligand and the protein nih.gov. Such simulations can provide valuable information on the stability of ligand binding poses, with studies showing that native poses are largely maintained as stable during simulations, while incorrect poses are often less stable and can be excluded nih.gov. For this compound, MD simulations can similarly be used to:

Elucidate Binding Pathways: Map the trajectory of this compound as it approaches and enters a protein binding pocket, identifying intermediate states and the sequence of interactions.

Assess Binding Stability: Quantify the stability of the this compound-protein complex over time by monitoring parameters such as root-mean-square deviation (RMSD) of the ligand and protein, and the persistence of specific hydrogen bonds or hydrophobic contacts mdpi.com.

Identify Key Residues: Pinpoint specific amino acid residues in the protein that form crucial interactions with this compound, which are vital for binding affinity and specificity.

To achieve a higher level of accuracy in describing the electronic interactions within this compound-ligand complexes, quantum mechanical (QM) and hybrid quantum mechanical/molecular mechanical (QM/MM) methods are employed. QM methods provide a detailed description of electron distribution and bonding, which is crucial for understanding the nature of non-covalent interactions esqc.org. However, QM calculations are computationally intensive and are typically limited to smaller systems.

QM/MM methods offer a practical solution by treating the chemically active region (e.g., the this compound molecule and its immediate binding site) with high-level QM theory, while the surrounding environment (the rest of the protein and solvent) is described by computationally less demanding molecular mechanics (MM) force fields mpg.degromacs.orgd-nb.info. This hybrid approach allows for the accurate calculation of interaction energies, including electrostatic, van der Waals, and hydrogen bonding contributions, which are critical for binding affinity.

QM/MM studies can:

Analyze Electrostatic Effects: Model the polarization of electrons in the QM subsystem due to the surrounding MM atoms, which is particularly important for accurately describing electrostatic interactions in complex biological environments mpg.degromacs.org.

Investigate Reaction Mechanisms: While less directly applicable to simple binding, QM/MM can be used if this compound were to undergo a chemical transformation within a protein, allowing for the study of transition states and reaction pathways.

Predictive modeling, especially through techniques like computational fluorine scanning, offers a powerful strategy for rationally designing this compound derivatives with enhanced binding properties. Fluorine scanning is a computational approach used to assess how the replacement of hydrogen atoms with fluorine atoms in a ligand can influence and potentially improve its binding free energy to a target protein researchgate.net.

Fluorination can significantly impact molecular properties, including lipophilicity, pKa, and the strength of non-covalent interactions, thereby affecting binding affinity and selectivity researchgate.net. The "computational fluorine scanning" method typically involves performing a single molecular dynamics simulation of a reference ligand (e.g., biotin or a this compound precursor) and then post-processing the trajectory using free energy analysis methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) researchgate.net. By computationally substituting hydrogen atoms with fluorine at various positions on the this compound scaffold, researchers can rapidly evaluate and rank the predicted association constants of these fluoro-substituted derivatives. This allows for the identification of specific fluorination sites that could lead to more favorable binding, providing testable predictions for experimental validation in drug design and chemical biology researchgate.net.

Supramolecular Assembly and Self-Organization Involving this compound

This compound's structural features, particularly its biotin moiety, make it an excellent building block for supramolecular assembly and self-organization, processes driven by non-covalent interactions. Supramolecular chemistry focuses on systems composed of discrete molecules held together by weaker, reversible non-covalent forces such as hydrogen bonding, van der Waals forces, and electrostatic effects wikipedia.org.

The inherent ability of biotin to form highly stable complexes, notably with avidin and streptavidin, has been widely exploited in the construction of synthetic supramolecular systems wikipedia.org. This compound, sharing the core structural elements of biotin, can similarly participate in the formation of ordered architectures through various intermolecular interactions.

These interactions can lead to the self-assembly of molecules into larger, well-defined structures, ranging from micelles and vesicles to more complex ordered materials wikipedia.org. The precise arrangement of molecules at the supramolecular level significantly influences the macroscopic properties of materials, especially in thin films and at interfaces umons.ac.be.

The principles of self-organization, where a collection of components spontaneously forms specific, ordered products, are highly relevant to this compound-based systems nih.gov. This can involve:

Hydrogen Bonding: The amide and urea functionalities within the this compound structure are excellent hydrogen bond donors and acceptors, facilitating strong and directional intermolecular interactions that drive self-assembly.

Hydrophobic Interactions: The lipophilic portions of this compound can drive self-assembly in aqueous environments, leading to the formation of aggregates where hydrophobic regions are shielded from water.

π-π Stacking: If conjugated with aromatic systems, this compound derivatives could engage in π-π stacking interactions, further contributing to ordered packing.

By carefully designing this compound derivatives with specific functionalities, researchers can control the nature and strength of these intermolecular forces, directing the formation of desired supramolecular nanostructures umons.ac.bersc.org. For instance, the introduction of specific atoms like bromine has been shown to facilitate regular packing motifs in other self-assembling systems through weak intermolecular interactions rsc.org. The study of such assemblies is crucial for developing functional biomaterials, advanced therapeutics, and responsive materials that exhibit dynamic properties wikipedia.orgnih.gov.

Bioconjugation Chemistry and Functionalization Strategies with Biotinamide

Covalent Bioconjugation Techniques Employing Biotinamide

Covalent bioconjugation involves the formation of stable chemical bonds between this compound or its derivatives and target biomolecules. This approach is crucial for creating robust and permanent linkages for various labeling, detection, and immobilization purposes.

Amide Coupling Reactions for Labeling Proteins and Nucleic Acids

Amide coupling is a widely utilized technique for covalently linking this compound to proteins and nucleic acids, primarily by targeting primary amine groups. Biotinylation, the process of attaching biotin (B1667282) to macromolecules, frequently employs reagents that form stable amide bonds thermofisher.comsigmaaldrich.comthermofisher.com. For instance, N-hydroxysuccinimidyl esters (NHS esters) of biotin, which are reactive groups formed by EDC activation of carboxylate molecules, readily react with primary amines present in proteins and amine-modified nucleic acids under slightly alkaline conditions to yield stable amide bonds thermofisher.comaatbio.comgbiosciences.com. This reaction releases N-hydroxysuccinimide, which can be easily removed thermofisher.com.

Biotin cadaverine (B124047), also known as N-(5-aminopentyl)this compound, is a specific this compound derivative that contains a terminal primary amine aatbio.cominterchim.fr. This derivative serves as a versatile building block for biotinylated DNAs and proteins, particularly for conjugating to activated carboxyl groups using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) aatbio.comgbiosciences.cominterchim.fr. The resulting amide bonds are chemically stable and functionally similar to natural peptide bonds aatbio.com.

"Click Chemistry" Applications (CuAAC, SPAAC) with Azide-Functionalized this compound

"Click chemistry" encompasses a class of highly efficient, selective, and robust chemical reactions that proceed under mild conditions, making them ideal for bioconjugation in complex biological environments mdpi.cominterchim.fr. Azide-functionalized this compound derivatives are central to these applications, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions mdpi.cominterchim.frmedchemexpress.commedchemexpress.com.

Biotin-azide, specifically N-(3-Azidopropyl)this compound (a this compound derivative), features a terminal azide (B81097) group that can react with alkyne-containing molecules medchemexpress.commedchemexpress.com. In CuAAC, this reaction is catalyzed by copper(I) and results in the formation of a stable triazole bond mdpi.cominterchim.fr. This method is widely used for preparing various biotinylated conjugates due to its high efficiency and specificity medchemexpress.com.

For applications in living systems where copper toxicity is a concern, copper-free click chemistry, such as SPAAC, is employed mdpi.commedchemexpress.com. In SPAAC, azide-functionalized this compound reacts with strained alkynes, such as cyclooctynes (e.g., DBCO or BCN groups), eliminating the need for a metal catalyst mdpi.commedchemexpress.com. This bioorthogonal reaction is highly specific and rapid, allowing for non-invasive imaging and selective metabolic engineering in living cells mdpi.com. For example, a Biotin-azide probe has been used in click chemical functionalization post-crosslinking to isolate transcriptional protein complexes from yeast cells medchemexpress.commedchemexpress.com.

Strategies for Site-Specific Conjugation to Macromolecules

Site-specific conjugation aims to attach molecules at defined locations on macromolecules, leading to homogeneous products with precise stoichiometry and improved functional properties researchgate.net. This is crucial for applications where the position of the conjugated moiety impacts the macromolecule's activity, stability, or pharmacokinetics researchgate.netmdpi.com.

One strategy involves the design of biotin conjugates with specific linker molecules. Research has shown that biotin conjugates retaining an unmodified biotin moiety and having a linker with a small functional group (e.g., hydroxymethylene or carboxylate) alpha to the this compound bond are excellent candidates for in vivo applications, as they maintain a slow dissociation rate from avidin (B1170675) and streptavidin nih.govacs.orgresearchgate.net. Examples include biotin-serine, biotin-aspartate, biotin-lysine, and biotin-cysteine (B596664) conjugates, which can be readily linked to other molecules for specific in vivo targeting nih.govacs.org.

Genetic engineering approaches also facilitate site-specific conjugation. For instance, non-natural amino acid incorporation allows the introduction of bioconjugation handles at genetically defined locations within proteins researchgate.net. Cysteine insertion, guided by structural analysis, enables selective conjugation with thiol-reactive drug-linkers to generate homogeneous antibody-drug conjugates (ADCs) zymeworks.com. Furthermore, systems designed with encodable "reader" modules, such as those derived from this compound-binding antibodies, can interact with biotinylated polypeptides in a post-translational modification-dependent manner, allowing for controlled interactions through both genetic and chemical strategies biorxiv.org. This approach has been demonstrated in synthetic Notch (SynNotch)-based systems, where interaction states could be modulated with this compound-based compounds biorxiv.org.

Non-Covalent Bioconjugation Approaches Utilizing this compound

Non-covalent bioconjugation involves the formation of stable, yet reversible, associations between molecules without the creation of permanent covalent bonds. This compound, like biotin, is particularly well-suited for non-covalent strategies due to its extraordinary affinity for binding proteins like avidin and streptavidin thermofisher.comnih.govnih.gov. This interaction is one of the strongest known non-covalent biological interactions, with a dissociation constant (Ka) typically around 1015 M-1, and is largely unaffected by variations in pH, temperature, or organic solvents thermofisher.comnih.govnih.gov.

Leveraging Apoenzyme/Cofactor Reconstitution for Hybrid Systems

Apoenzyme/cofactor reconstitution is an intriguing non-covalent strategy for constructing hybrid biological systems, including polymer-protein bioconjugates and semisynthetic enzymes researchgate.netnih.govresearchgate.net. Many enzymes require a non-diffusible organic cofactor (prosthetic group) for their catalytic activity nih.govresearchgate.net. These cofactors can often be extracted to yield an apoenzyme, which can then be reconstituted with an artificial analog of the native cofactor nih.govresearchgate.net.

While biotin itself is a vitamin and cofactor, this compound, as a derivative, can be incorporated into synthetic cofactor analogs or used as a non-covalent handle. The principle relies on the strong and specific binding of the biotin moiety to its binding proteins (avidin or streptavidin), which can serve as a non-covalent linkage mechanism thermofisher.comnih.govnih.govresearchgate.net. This allows for the assembly of complex systems where a this compound-modified component can be non-covalently linked to a streptavidin- or avidin-modified enzyme or other biomolecule, forming a functional hybrid system without the need for complex chemical synthesis steps nih.govresearchgate.net. This approach provides a versatile tool for elucidating structure-function relationships in enzymology and generating enzymes with enhanced or novel functionalities for biosensing, biocatalysis, and materials science applications nih.govresearchgate.net.

Reversible Bioconjugation Strategies for Dynamic Systems

Reversible bioconjugation allows for the dynamic control over molecular interactions and the assembly/disassembly of biomolecular systems. This reversibility is highly desirable for applications requiring temporal control, such as drug delivery, responsive materials, and dynamic biological probes rsc.orgresearchgate.net.

Biotinylation itself can be made reversible through the use of cleavable or "tunable" biotinylation reagents thermofisher.comrsc.org. These reagents incorporate a labile linker that can be broken under specific conditions, allowing for the release of the biotinylated molecule from its binding partner (e.g., avidin or streptavidin) thermofisher.com. Examples of such cleavable linkers include disulfide bonds, which can be broken by reducing agents, or other chemically labile groups thermofisher.comrsc.org.

Beyond cleavable linkers, other reversible bioconjugation strategies can be adapted for dynamic systems involving this compound. For instance, light-controlled reversible Michael addition of cysteine offers a method for dynamic site-specific labeling of proteins, where conjugation can be reversed upon UV illumination rsc.org. While this specific example focuses on cysteine, the concept of introducing a reversible chemical handle that can be activated or deactivated could be applied to this compound derivatives for creating dynamic systems. The ability to control the interaction state, for example, by using cell-permeant this compound-containing molecules to disrupt biotinylation-dependent interactions, further highlights the potential for dynamic regulation in engineered biological systems biorxiv.org.

This compound as a Versatile Tag and Affinity Handle in Research

This compound-based compounds are widely employed in molecular biology and biochemistry due to their ability to serve as highly effective affinity tags. The core principle involves covalently linking this compound to a molecule of interest, which can then be selectively detected, isolated, or manipulated via its interaction with avidin or streptavidin conjugates nih.gov.

The design of this compound-based affinity probes involves incorporating the this compound moiety, often with a linker, into a larger molecular structure. These probes typically consist of three key functionalities: a target-specific ligand (pharmacophore), a reactive group for conjugation, and the this compound reporter tag. Chemical biotinylation, a common method, involves using reagents that react with specific functional groups on the target molecule, such as primary amines, sulfhydryls, carboxyls, or carbohydrates.

Modular approaches have been developed to simplify the synthesis of these probes, allowing for the preparation of affinity-based probe libraries in fewer steps. For instance, biotinylated compounds can be synthesized by coupling an aminotriethyleneoxydodecane disulfide to NHS-activated biotin, forming an amide bond. The synthesis often involves reacting an amine or amine salt with an active ester of a biotinylation agent to form the amide linkage.

Several specific this compound-based probes highlight the diversity in their design:

N-(3-Azidopropyl)this compound (PubChem CID: 59828156) features a terminal azide group, enabling "click chemistry" reactions (e.g., copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC)) with alkyne-containing molecules. This allows for versatile conjugation to various biomolecules.

N-[2-(2-hydroxyethoxy)ethyl]this compound (HEEB) (PubChem CID: 87535469) has been utilized for the biotinylation of NAD-capped RNAs, demonstrating its application in nucleic acid research.

Biotin cadaverine [N-(5-Aminopentyl)this compound, TFA salt] (N-(5-Aminopentyl)this compound PubChem CID: 23675037) has been employed in the synthesis of biotin-labeled dexamethasone (B1670325) derivatives, serving as a probe in enzyme activity and labeling studies.

N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}-5-{2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl}pentanamide (PubChem CID: 11199678) represents another specific this compound derivative designed for various research applications.

This compound's primary utility as an affinity handle lies in its capacity for efficient macromolecular labeling, capture, and enrichment, primarily mediated by the strong biotin-streptavidin interaction uni.lunih.gov. Once a macromolecule (e.g., protein, nucleic acid, or other biomolecule) is biotinylated, it can be selectively isolated from complex mixtures using streptavidin-conjugated resins or beads.

This system is widely applied for the affinity purification of biotinylated proteins, peptides, and other molecules. For instance, DNA-binding proteins can be purified using biotinylated DNA fragments that bind to streptavidin-coated surfaces.

A significant advancement in this area is proximity-dependent biotinylation, exemplified by technologies like BioID and TurboID. These methods employ promiscuous biotin ligase enzymes (e.g., BirA, BirA*, TurboID) fused to a target protein of interest. When expressed in living cells, these fusion proteins biotinylate other proteins that are in close proximity (typically within a 10-20 nm range), capturing even transient or weak interactions. The biotinylated proteins can then be efficiently isolated and identified using streptavidin affinity purification, even under harsh washing conditions that would disassociate less stable complexes.

To address potential issues with non-specific binding and facilitate elution, cleavable biotinylation reagents have been developed. For example, Dde biotin-azide incorporates a chemically cleavable linker, allowing for the specific release of modified proteins from streptavidin beads by treatment with reagents like hydrazine. Furthermore, engineered avidin variants, such as monomeric avidin, exhibit a lower binding affinity (K_d = 10^-7 M) compared to native avidin, enabling elution of captured molecules under milder conditions, such as with free D-biotin, thus preserving the integrity of the target macromolecule.

The following table summarizes the utility of this compound in macromolecular labeling, capture, and enrichment:

| Application Type | Mechanism | Key Advantages | Examples of Use |

| Macromolecular Labeling | Covalent attachment of this compound to target molecules (proteins, nucleic acids, etc.) nih.gov. | Enables selective detection and manipulation nih.gov. | Cell surface protein labeling, preparation of probes. |

| Affinity Capture & Enrichment | High-affinity binding of biotinylated molecules to avidin/streptavidin-conjugated resins/beads. | Efficient isolation from complex mixtures, high specificity. | Purification of DNA-binding proteins, capture of nascent proteins. |

| Proximity Biotinylation (BioID, TurboID) | Enzymatic biotinylation of nearby proteins by a biotin ligase fused to a target protein in live cells. | Identifies transient, weak, or localization-specific interactions within living cells. | Mapping protein interactomes, identifying membrane protein interactions. |

| Cleavable Biotinylation | Use of biotinylation reagents with a cleavable linker (e.g., disulfide bond, Dde). | Allows specific elution of captured molecules under mild conditions, reducing non-specific binders. | Improved profiling of functional translatomes, recovery of biotinylated proteins. |

This compound-based strategies are invaluable for investigating both protein-protein interactions (PPIs) and protein-ligand interactions (PLIs), providing critical insights into cellular processes and molecular recognition uni.lunih.gov.

Protein-Protein Interaction Studies: Biotinylated proteins are extensively used to map protein interactomes. A common technique is the pull-down assay, an in vitro method where a purified, biotinylated "bait" protein is immobilized on streptavidin-coated beads. This immobilized bait then captures its interacting "prey" proteins from a cell lysate. After washing away non-bound components, the bait-prey complex can be eluted and the prey proteins identified, often by mass spectrometry (MS)-based proteomics uni.lu. This approach is highly specific and does not require the use of specific antibodies for immunoprecipitation uni.lu.

Proximity labeling techniques, such as BioID and TurboID, have revolutionized PPI studies by enabling the identification of protein interactions in vivo within their native cellular environment. These methods allow for the biotinylation of proteins that are in close spatial proximity to a target protein, including transient or weak interactions that might be missed by traditional affinity purification methods. The biotinylated proteins are subsequently enriched using streptavidin and identified, typically by mass spectrometry. This compound-based compounds can also be used to modulate or competitively inhibit these protein-protein interactions, offering a means to study their dynamics.

Protein-Ligand Interaction Studies: this compound also serves as a critical component in analyzing protein-ligand interactions. Biotinylated probes can be used in ligand blot assays, where biotinylated live cells are incubated with a membrane containing resolved proteins from excised tissues, allowing the detection of binding interactions between cellular components and tissue proteins. This is particularly useful for identifying adhesion molecules and studying host-parasite interactions.

Beyond proteins, biotinylated oligonucleotides (DNA or RNA) are employed as probes to study protein-RNA and protein-DNA interactions. These probes can selectively capture nucleic acid-binding proteins, which are then pulled down using streptavidin-conjugated resins and identified, for example, by Western blotting. The analysis of protein-ligand interactions is fundamental for understanding biological phenomena and for drug discovery and development.

Enzymatic Transformations and Biotinidase Susceptibility of Biotinamide

Characterization of Biotinamide Bond Hydrolysis by Biotinidase

Biotinidase (EC 3.5.1.12) is a ubiquitous enzyme found in high levels in mammalian serum, liver, and kidneys, whose primary physiological function is to catalyze the hydrolysis of the this compound bond. nih.govnih.gov This action is essential for releasing biotin (B1667282) from two main sources: the proteolytic degradation products of holocarboxylases (endogenous recycling) and protein-bound biotin from dietary sources. The natural substrate for this hydrolytic action is biocytin (B1667093) (N-ε-biotinyl-L-lysine) and smaller biotinyl-peptides that result from the breakdown of biotin-dependent enzymes. nih.gov

The enzymatic reaction involves the cleavage of the amide linkage between the carboxyl group of biotin and the ε-amino group of a lysine (B10760008) residue, yielding free biotin and lysine. This process ensures that a pool of free biotin is maintained and available for reuse by holocarboxylase synthetase to activate newly synthesized apocarboxylases. Studies have shown that in human plasma, the release of biotin from biotinylated proteins occurs through both enzymatic and nonenzymatic mechanisms, but the enzymatic cleavage specifically targets the amide bond between biotin and its linked spacer or amino acid.

Structural Modifications Influencing Biotinidase Stability and Cleavage Rate

The stability of the this compound bond and its susceptibility to cleavage by biotinidase can be significantly altered by structural modifications to the substrate molecule. These modifications can either enhance or inhibit the enzyme's activity, a principle that has been leveraged to design stable biotinylated reagents for in vivo applications and specific inhibitors for research purposes.

The natural substrate for biotinidase is biocytin, where biotin is linked to the amino group of lysine, which features a four-carbon alkyl chain leading to the ε-amino group. The enzyme's active site is optimized for this structure. Consequently, the length and branching of the alkyl chain of the amine conjugated to biotin are expected to influence the rate of enzymatic hydrolysis.

While detailed kinetic studies systematically comparing a homologous series of N-acylbiotins with varying chain lengths are not extensively detailed in the literature, general principles of enzymology suggest that significant deviations from the natural lysine side chain would likely impact the enzyme's affinity (Km) and/or turnover rate (Vmax). Substrates with very short or excessively long alkyl chains, or those with significant branching near the amide bond, may exhibit poor binding to the enzyme's active site, leading to a reduced rate of cleavage. This is due to steric hindrance or suboptimal orientation of the scissile amide bond relative to the catalytic residues of the enzyme.

The introduction of substituents on the carbon atom alpha to the amide nitrogen has been shown to be a highly effective strategy for inhibiting biotinidase-mediated hydrolysis. This modification directly interferes with the enzyme's ability to bind the substrate or perform the catalytic cleavage.

One study demonstrated that anchoring biotin to a molecule via a pendant amine that introduces an α-methyne carbon to the this compound bond effectively blocks the action of biotinidase. A radiolabeled conjugate with this feature showed remarkable stability, with approximately 95% of the compound remaining intact after four hours of treatment with the enzyme.

Furthermore, various synthetic this compound analogs have been identified as competitive inhibitors of biotinidase. These compounds bind to the active site but are not effectively hydrolyzed, thus competing with the natural substrate. The inhibitory potential of several such analogs has been quantified, demonstrating a clear structure-activity relationship.

Table 1: Inhibition of Biotinidase by Various this compound Analogs

| Inhibitor Compound | Inhibition of Biotinidase Activity (%) at 1 mmol/L |

|---|---|

| Biotinyl anilide | Moderate |

| Biotinyl allylamide | Moderate |

| Biotinyl N-methylanilide | Moderate |

| Biotinyl 2-amido-pyridine | Moderate |

| Biotinyl 4-amidophenylboronic acid | High |

| Biotinyl benzylamide | High |

| Biotinyl-methyl 4-(amidomethyl) benzoate | 80% (Most Effective Tested) |

Mechanistic Investigations of Biotinidase Action on this compound Substrates

The mechanism by which biotinidase cleaves the this compound bond has been a subject of significant investigation. Biotinidase is classified as a member of the nitrilase superfamily of enzymes. The proposed reaction mechanism for the hydrolysis of biocytin involves the formation of a covalent enzyme-substrate intermediate.

It is hypothesized that a key cysteine residue within the enzyme's active site acts as a nucleophile, attacking the carbonyl carbon of the this compound bond. This leads to the release of the lysine (or other amine) portion of the substrate and the formation of a transient biotinyl-thioester intermediate, where the biotin moiety is covalently attached to the enzyme's cysteine residue. In a subsequent step, this thioester intermediate is hydrolyzed by a water molecule, releasing free biotin and regenerating the active enzyme. This mechanistic pathway is consistent with the actions of other enzymes in the nitrilase superfamily.

This compound in Enzyme-Associated Ligand-Receptor Systems and Mechanisms

The specific and efficient cleavage of the this compound bond by biotinidase has been harnessed to create enzyme-responsive systems. In these systems, a this compound linkage acts as a trigger, which, upon cleavage by biotinidase, initiates a specific biological or chemical event. This is particularly relevant in the context of targeted drug delivery and the controlled activation of ligand-receptor interactions. Biotin conjugates, where a therapeutic agent is linked to biotin via an amide bond, are widely studied for targeted delivery, although the precise uptake mechanisms are still under investigation. nih.gov

The enzymatic activity of biotinidase on a this compound substrate can be used to precisely modulate molecular interactions, most notably the high-affinity interaction between biotin and avidin (B1170675) (or streptavidin). This ligand-receptor pair is one of the strongest non-covalent interactions known in nature.

A powerful application of this principle is the creation of "caged" biotin molecules. In this strategy, the carboxyl group of biotin is modified to form a this compound with a sterically bulky amine. This modification prevents the biotin molecule from binding to the deep binding pocket of avidin or streptavidin. The this compound derivative is effectively inert as a ligand. However, in the presence of biotinidase, the amide bond is cleaved, releasing the bulky amine group and liberating free biotin. This "uncaged" biotin is then fully capable of binding to its receptor with high affinity. This biotinidase-triggered activation serves as a molecular switch, turning the ligand-receptor interaction "on" in response to a specific enzymatic signal. This approach has potential applications in diagnostics, targeted therapy, and the controlled assembly of biomolecular structures.

Advanced Analytical and Spectroscopic Characterization of Biotinamide and Its Conjugates

Chromatographic Techniques for Compound Analysis

Chromatographic methods are indispensable for the separation, identification, and quantification of biotinamide and its derivatives from complex mixtures.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for this compound Derivatives

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of biotin (B1667282) and its derivatives, offering robust methods for separation and quantification. Method development for this compound derivatives typically involves reversed-phase HPLC (RP-HPLC) using C18 columns rjptonline.orgrjptonline.orgscholarsresearchlibrary.comgoogle.comthaiscience.info. These columns facilitate the separation of compounds based on their hydrophobicity.

Common mobile phases consist of mixtures of an aqueous buffer and an organic solvent. For instance, systems employing potassium dihydrogen orthophosphate buffer or trifluoroacetic acid aqueous solution combined with acetonitrile (B52724) or methanol (B129727) are frequently reported rjptonline.orgrjptonline.orgscholarsresearchlibrary.comgoogle.comthaiscience.info. Flow rates typically range from 0.5 to 1.5 mL/min, and detection is often achieved using ultraviolet (UV) detectors, with wavelengths commonly set between 200 nm and 220 nm rjptonline.orgrjptonline.orggoogle.comthaiscience.info.

Method validation is a critical step to ensure the reliability and suitability of the analytical procedure. Key validation parameters include:

Linearity: Demonstrating a proportional relationship between analyte concentration and detector response over a defined range. For biotin, linearity has been observed with correlation coefficients greater than 0.996 over various concentration ranges (e.g., 10-50 µg/mL or 50-150 ppm) rjptonline.orgrjptonline.orgscholarsresearchlibrary.comepa.gov.

Accuracy: Assessed through recovery studies, with reported recovery rates for biotin typically ranging from 99% to 100.5% rjptonline.orgeconomie.gouv.fr.

Precision: Evaluated by repeatability (intra-day) and intermediate precision (inter-day), with relative standard deviation (%RSD) values often below 2% for standards and below 5% for samples, indicating high precision rjptonline.orgrjptonline.orgscholarsresearchlibrary.com.

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration that can be reliably detected and quantified, respectively rjptonline.orgeconomie.gouv.fr.

For samples with very low concentrations of biotin, derivatization techniques are often employed to enhance detection sensitivity, sometimes utilizing fluorescently-labeled avidin (B1170675) in post-column derivatization economie.gouv.frservice.gov.uk.

Table 1: Example HPLC Method Parameters for Biotin Analysis

| Parameter | Typical Range/Value | Citation |

| Column Type | C18 (e.g., Thermo scientific ODS Hypersil, Sunfire, Cosmosil) | rjptonline.orgrjptonline.orgscholarsresearchlibrary.com |

| Mobile Phase | Buffer (e.g., KDP/TFA aq.) : Acetonitrile/Methanol | rjptonline.orgrjptonline.orgscholarsresearchlibrary.comgoogle.com |

| Flow Rate | 0.5 - 1.2 mL/min | rjptonline.orgrjptonline.orgscholarsresearchlibrary.comgoogle.com |

| Detection Wavelength | 200 - 220 nm (UV) | rjptonline.orgrjptonline.orggoogle.comthaiscience.info |

| Column Temperature | 40°C or Ambient | rjptonline.orgrjptonline.orgthaiscience.info |

| Run Time | 15 min or less | rjptonline.orgrjptonline.org |

Table 2: Typical Validation Parameters for Biotin HPLC Methods

| Validation Parameter | Typical Result/Acceptance Criteria | Citation |

| Linearity (r²) | > 0.996 | rjptonline.orgrjptonline.orgscholarsresearchlibrary.comepa.gov |

| Precision (%RSD) | < 2% (standard), < 5% (sample) | rjptonline.orgrjptonline.orgscholarsresearchlibrary.com |

| Accuracy (Recovery) | 99 - 100.5% | rjptonline.orgeconomie.gouv.fr |

| LOD | 0.07 µg/mL (for Biotin) | rjptonline.org |

| LOQ | 0.2 µg/mL (for Biotin) | rjptonline.org |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Structural Elucidation and Quantitative Analysis of this compound Conjugates

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical platform that couples the separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry wiley-vch.debu.eduresearchgate.netnih.gov. This combination is particularly advantageous for the analysis of complex biological samples and for characterizing this compound conjugates.

For structural elucidation , LC-MS/MS (tandem mass spectrometry) is employed, where precursor ions are selected and fragmented to generate characteristic product ion spectra bu.edunih.gov. This stepwise fragmentation (MSn analysis) provides detailed structural information, enabling the identification of unknown analytes and the confirmation of known structures bu.edu. Common ionization techniques for LC-MS include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), which are well-suited for analyzing polar and large molecules like biomacromolecules wiley-vch.debu.edu.

For quantitative analysis , LC-MS/MS, especially in Multiple Reaction Monitoring (MRM) mode, offers exceptional sensitivity and selectivity researchgate.netnih.govmdpi.com. In MRM, specific precursor-to-product ion transitions are monitored, significantly reducing matrix interferences and enhancing signal-to-noise ratios bu.edu. This allows for accurate quantification of target analytes, even at very low concentrations researchgate.netmdpi.com. The ability of LC-MS to analyze compounds that lack a suitable chromophore, which might be a limitation for UV-based HPLC, further expands its utility for this compound conjugates bu.edu.

Spectroscopic and Imaging Methods

Spectroscopic techniques provide complementary information to chromatographic methods, offering insights into molecular structure, functional groups, and binding interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Binding Assays (e.g., HABA Assay)

Ultraviolet-Visible (UV-Vis) spectroscopy is widely used in biochemical assays, notably the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, to quantify biotin and assess biotinylation efficiency fishersci.iethermofisher.comcosmobio.co.jpinterchim.frnih.gov. The HABA assay leverages the distinct spectral properties of HABA when bound to avidin.

The principle of the HABA assay is based on competitive binding. HABA, an azo dye, forms a yellow-orange colored complex with avidin, exhibiting a strong absorbance maximum at 500 nm (extinction coefficient, ε = 34,000 M⁻¹cm⁻¹) fishersci.iethermofisher.comcosmobio.co.jpinterchim.fr. Biotin, however, has an extraordinarily high affinity for avidin (dissociation constant, Kd ≈ 1 x 10⁻¹⁵ M) cosmobio.co.jpinterchim.fr, which is significantly stronger than HABA's affinity for avidin (Kd ≈ 5.8 x 10⁻⁶ M) cosmobio.co.jpinterchim.fr. When a biotin-containing sample is added to the HABA-avidin complex, biotin displaces the weakly bound HABA molecules fishersci.iethermofisher.cominterchim.fr. This displacement results in a decrease in the absorbance at 500 nm, which is directly proportional to the concentration of biotin in the sample fishersci.iethermofisher.cominterchim.fr. This change in absorbance can be used to calculate the amount of biotin present or the biotin:protein molar ratio in biotinylated conjugates thermofisher.comcosmobio.co.jpinterchim.fr.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of organic molecules, including this compound and its conjugates researchgate.netuzh.chuoc.grembl-hamburg.denih.gov. It provides atomic-level information about the connectivity and spatial arrangement of atoms.

1H-NMR and 13C-NMR: These fundamental NMR experiments yield chemical shifts, which are highly sensitive to the electronic environment of individual protons and carbons within the molecule researchgate.netuoc.gr. By analyzing these shifts, researchers can identify different functional groups and their positions.

Two-Dimensional (2D) NMR: More advanced 2D NMR techniques are crucial for establishing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): Reveals scalar couplings between directly coupled protons, indicating adjacent protons in the molecular structure uzh.ch.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons (or nitrogens in 1H-15N HSQC), aiding in resonance assignment and identifying different types of carbon environments researchgate.netuoc.grembl-hamburg.de.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about spatial proximity between protons, even if they are not directly bonded uzh.chuoc.grembl-hamburg.de. The Nuclear Overhauser Effect (NOE) is distance-dependent, making NOESY invaluable for determining the three-dimensional conformation of this compound and its conjugates in solution uzh.chembl-hamburg.de.

NMR spectroscopy can resolve complex structural ambiguities and confirm the success of synthetic modifications in this compound derivatives.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides complementary information on the functional groups present in this compound and its derivatives by analyzing their characteristic molecular vibrations sapub.orghoriba.comyoutube.comresearchgate.net.

FTIR Spectroscopy: Measures the absorption of infrared radiation by molecules as they vibrate. Different functional groups absorb at specific frequencies, producing a unique "fingerprint" spectrum. For instance, in biotin, characteristic absorption bands can be observed for the imidazole (B134444) band (around 3309 cm⁻¹), C-H stretching in CH₂ groups (2863 cm⁻¹ and 2929 cm⁻¹), and asymmetric C=O stretching (1710 cm⁻¹) researchgate.net. Amide and amine functional groups typically show peaks in the 3100-3600 cm⁻¹ range sapub.org.

Raman Spectroscopy: Based on the inelastic scattering of monochromatic light (usually from a laser). It provides information about molecular vibrations that cause a change in polarizability. Raman spectroscopy is particularly useful for identifying functional groups such as carboxylic acids and aromatic rings sapub.org. A key advantage of Raman spectroscopy over FTIR is its suitability for aqueous solutions, as water is a weak Raman scatterer, and its minimal sample preparation requirements horiba.com.

Both FTIR and Raman spectroscopy are valuable tools for confirming the presence of specific chemical functionalities, monitoring reaction progress, and assessing the purity of this compound compounds.

X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis of this compound-Modified Materials

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a powerful surface-sensitive technique used to analyze the elemental composition and chemical states of atoms within the top few nanometers (typically 1-10 nm) of a material's surface. ulvac-phi.comthermofisher.comphi.com This technique is particularly valuable for studying this compound-modified materials, as it can provide insights into the successful immobilization of this compound and the chemical environment of the this compound moiety on the surface.

XPS works by irradiating a solid surface with a beam of X-rays, causing photoelectrons to be emitted. The kinetic energy of these emitted electrons is measured, and from their binding energy and intensity, the elemental identity, chemical state, and quantity of detected elements can be determined. thermofisher.comphi.com For this compound-modified surfaces, XPS can confirm the presence of characteristic elements such as carbon (C), nitrogen (N), oxygen (O), and sulfur (S) originating from the this compound structure. Changes in the binding energies (chemical shifts) of these elements can indicate the specific chemical bonds formed during surface modification, such as amide linkages or interactions with the substrate. ulvac-phi.com

For instance, when this compound is used to functionalize a material, XPS can differentiate between the carbon atoms in the biotin ring, the valeric acid chain, and any linker molecules, providing a detailed chemical fingerprint of the surface. This allows researchers to assess the density of this compound coverage, the orientation of the molecules, and the integrity of the chemical modification. XPS is routinely applied in the development of biosensors, biocompatible coatings, and other surface-engineered materials where precise control over surface chemistry is crucial. thermofisher.comphi.com

Biophysical Techniques for Interaction Characterization

This compound's utility often stems from its ability to engage in highly specific and strong non-covalent interactions, particularly with avidin and streptavidin. Biophysical techniques are essential for quantitatively characterizing these interactions.

Isothermal Titration Calorimetry (ITC) is a label-free technique that directly measures the heat changes associated with molecular interactions, providing a complete thermodynamic profile of binding events. nih.gov For this compound, ITC is invaluable for determining the binding affinity (KA or KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of its interactions with binding partners like avidin or streptavidin. nih.govrsc.org

In an ITC experiment, a solution of the ligand (e.g., this compound) is precisely titrated into a solution of the macromolecule (e.g., avidin) in a calorimeter cell. The heat released or absorbed during each injection is measured, and a binding isotherm is generated. This isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters. nih.govrsc.org